Methoxymethane--silicon (1/1)
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
261714-12-9 |
|---|---|
Molecular Formula |
C2H6OSi |
Molecular Weight |
74.15 g/mol |
InChI |
InChI=1S/C2H6O.Si/c1-3-2;/h1-2H3; |
InChI Key |
ZAQSPEADPQCCMC-UHFFFAOYSA-N |
Canonical SMILES |
COC.[Si] |
Origin of Product |
United States |
Conceptual Framework of Dimethyl Ether–silicon Interactions
Historical Perspectives on Organosilicon Chemistry and Ether Reactivity
The field of organosilicon chemistry has a rich history dating back to the 19th century. In 1863, Charles Friedel and James Crafts reported the first organochlorosilane compound. wikipedia.orgiust.ac.ir The early 20th century saw pioneering work by Frederic S. Kipping, who extensively used Grignard reagents to synthesize alkyl- and arylsilanes and was the first to prepare silicone oligomers and polymers. wikipedia.orgiust.ac.ir A significant milestone was the development of the "direct process" by Eugene G. Rochow in the 1940s for the synthesis of methylchlorosilanes, which became crucial for the burgeoning silicones industry. acs.org
The reactivity of ethers in the context of organosilicon chemistry has been a subject of continuous interest. A key reaction is the formation of silyl (B83357) ethers, which can be synthesized through various methods, including the reaction of silanols with alcohols. chromatographyonline.com The cleavage of the ether's C-O bond upon interaction with silicon surfaces is another important reaction pathway that has been studied in detail. researchgate.net The Brook rearrangement, a base-catalyzed rearrangement of α-silylcarbinols to their isomeric silyl ethers, further highlights the unique reactivity patterns in organosilicon compounds containing ether functionalities. uwo.ca The year 1968 is considered a watershed moment in the popularization of organosilicon chemistry, with innovations like silyl enol ether chemistry developed by Stork and Hudrlik. beilstein-journals.org
Fundamental Principles of Silicon-Oxygen and Silicon-Carbon Bond Formation in Transient Systems
The formation of silicon-oxygen (Si-O) and silicon-carbon (Si-C) bonds is fundamental to understanding the interactions between silicon and dimethyl ether. In transient systems, these bonds are often formed through reactions of highly reactive species, such as silicon atoms in their ground or excited states.
Silicon-Oxygen Bond Formation: The Si-O bond is significantly stronger than the Si-C bond, which often drives reaction pathways toward its formation. In reactions of silicon atoms with oxygen-containing molecules like dimethyl ether, a primary step can be the formation of a dative bond from the ether oxygen to the silicon atom. researchgate.net This initial adduct can then rearrange to form more stable species. A notable transient species containing a Si-O bond is the silanone, which features a silicon-oxygen double bond (Si=O). dntb.gov.uaacs.org These are highly reactive and have been successfully generated and stabilized using matrix isolation techniques. dntb.gov.ua The formation of Si-O-Si bridges, or siloxane units, is also a common outcome, particularly in surface chemistry, arising from the nucleophilic attack of an oxygen atom on a silicon atom. rsc.orgnih.gov
Silicon-Carbon Bond Formation: The formation of Si-C bonds in the gas phase can be initiated by the reaction of electronically excited silicon atoms with hydrocarbon molecules. pnas.org These reactions can proceed through various mechanisms, including direct scattering dynamics involving a transition state where the Si-C bond is formed concurrently with the breaking of another bond. uhmreactiondynamics.org Copper-catalyzed reactions have also emerged as a significant method for forming C(sp³)–Si bonds, often proceeding through radical pathways. beilstein-journals.org In the context of dimethyl ether-silicon interactions, Si-C bond formation can occur as a secondary step following the initial interaction at the oxygen atom.
Classification of Dimethyl Ether–Silicon (1/1) Species: From Adducts to Reaction Intermediates
The interaction of a single silicon atom with a single molecule of dimethyl ether can lead to a variety of species, which can be broadly classified as adducts and reaction intermediates. The specific species formed depends on the experimental conditions, such as temperature and the presence of radiation.
Adducts: The initial interaction between a ground-state silicon atom (Si(³P)) and dimethyl ether leads to the formation of a triplet n-adduct. researchgate.net In this species, the oxygen atom of the ether donates a pair of electrons to the silicon atom, forming a dative bond without significant disruption of the ether's original structure. This adduct is often a transient species, serving as a precursor to more stable intermediates.
Reaction Intermediates: Following the formation of the initial adduct, several reaction pathways can lead to more stable intermediates. One such pathway involves the insertion of the silicon atom into a C-H or C-O bond of the dimethyl ether. Another important intermediate is methylsilanone (CH₃Si(H)=O), which can be formed through photochemically induced rearrangement of the initial adduct. dntb.gov.uaresearchgate.net Methoxysilylene (CH₃OSiH) is another key intermediate that can be formed, particularly in the absence of irradiation, through an O-H insertion-like mechanism if a source of hydrogen is available, or through rearrangement. researchgate.net
The table below summarizes the key species identified in the reaction of silicon atoms with dimethyl ether.
| Species Type | Example | Formation Pathway | Experimental Observation |
| Adduct | Triplet n-adduct (Si-O(CH₃)₂) | Direct reaction of Si(³P) with dimethyl ether | Inferred as initial step in matrix isolation studies researchgate.net |
| Reaction Intermediate | Methylsilanone (CH₃Si(H)=O) | Photochemical rearrangement of the initial adduct | Identified by IR spectroscopy in matrix isolation dntb.gov.uaresearchgate.net |
| Reaction Intermediate | Methoxysilylene (CH₃OSiH) | Rearrangement following initial adduct formation | Observed in matrix isolation experiments researchgate.net |
Overview of Gas-Phase, Matrix Isolation, and Surface Chemistry Approaches to Silicon-Ether Systems
The study of the highly reactive and often transient species formed from silicon-ether interactions necessitates specialized experimental techniques. The primary methods employed are gas-phase chemistry, matrix isolation, and surface chemistry.
Gas-Phase Chemistry: Gas-phase studies allow for the investigation of intrinsic reactivity in the absence of solvent or surface effects. Techniques like Fourier transform ion cyclotron resonance (FT-ICR) spectrometry are used to study the reactions of silyl cations with ethers and other molecules in the gas phase. researchgate.netscielo.br These studies provide valuable information on reaction mechanisms and the formation of stable adducts. researchgate.net Proton affinities and gas-phase basicities of silyl ethers have also been determined, offering insights into their thermodynamic properties. acs.org
Matrix Isolation: This technique involves co-condensing silicon atoms with a large excess of an inert gas (like argon) and dimethyl ether onto a cryogenic substrate. dntb.gov.uaresearchgate.netresearchgate.net This traps the transient species, allowing for their spectroscopic characterization, primarily through infrared (IR) spectroscopy. dntb.gov.uaresearchgate.net By using isotopic substitution (e.g., with deuterated dimethyl ether), the vibrational assignments of the observed species can be confirmed. researchgate.net Matrix isolation has been instrumental in the direct observation and characterization of species like methylsilanone and methoxysilylene. dntb.gov.uaresearchgate.net
Surface Chemistry: The interaction of ethers with silicon surfaces is relevant to fields such as semiconductor processing and materials science. researchgate.netacs.orgnih.gov Techniques like scanning tunneling microscopy (STM) and photoelectron spectroscopy are used to study the adsorption and reaction of ethers on silicon surfaces. researchgate.net These studies have shown that ethers can datively bond to the silicon surface, followed by dissociative chemisorption involving the cleavage of an O-C bond. researchgate.net The formation of silyl ethers on silica (B1680970) surfaces is another well-studied phenomenon, particularly in the context of chromatography. chromatographyonline.com
The following table provides an overview of these experimental approaches.
| Experimental Approach | Description | Key Findings for Silicon-Ether Systems |
| Gas-Phase Chemistry | Study of reactions in the absence of a solvent or surface. | Characterization of ion-molecule reactions and thermodynamic properties of silyl ethers. researchgate.netscielo.bracs.org |
| Matrix Isolation | Trapping of reactive species in an inert gas matrix at low temperatures. | Direct observation and spectroscopic identification of transient adducts and intermediates like methylsilanone. dntb.gov.uaresearchgate.netresearchgate.net |
| Surface Chemistry | Investigation of reactions on solid silicon or silica surfaces. | Elucidation of adsorption mechanisms, dative bonding, and dissociative chemisorption of ethers on silicon. chromatographyonline.comresearchgate.netnih.gov |
Computational Methodologies for Analyzing Dimethyl Ether–silicon Systems
Quantum Chemical Approaches for Electronic Structure and Energetics
Quantum chemical methods are fundamental to understanding the electronic properties and energetic landscape of dimethyl ether-silicon interactions. These approaches model the system's electrons and nuclei to calculate properties like binding energies, reaction barriers, and electronic charge distributions.
Density Functional Theory (DFT) has become a widely used method for investigating the interaction of molecules with silicon-based materials due to its favorable balance of computational cost and accuracy. It is particularly effective in characterizing the structures and energies of adducts (the product of the direct association of dimethyl ether and a silicon species) and the transition states that connect reactants, intermediates, and products.
In a combined matrix-spectroscopic and DFT study, the reaction between silicon atoms and dimethyl ether was investigated. DFT calculations were crucial for elucidating the structure of all new species formed. The initial step involves the formation of a triplet n-adduct between a silicon atom and dimethyl ether. Subsequent photochemical activation leads to products whose formation is dependent on the dimethyl ether concentration.
DFT has also been applied to study the adsorption of ethers on silicon surfaces. For example, in the study of methyl enol ether functionalized cyclooctyne (B158145) on Si(001), DFT calculations were used to identify various adsorption modes and their corresponding energies. While not dimethyl ether, the methodology is directly applicable. The calculations revealed that the majority of molecules adsorb with their ether group intact, though side reactions involving ether cleavage can occur. Similarly, DFT studies on the adsorption of various ethers on Gallium-doped graphene have demonstrated the utility of functionals like B3LYP and wb97xd in calculating adsorption energies and analyzing charge transfer upon chemisorption. First-principles calculations based on DFT have also been used to investigate the electronic and adsorption properties of molecules on silicene nanorings, determining parameters like adsorption energy, charge transfer, and changes in the density of states upon adsorption.
Table 1: DFT Calculated Adsorption Energies for Ether Molecules on Various Surfaces
| System | DFT Functional | Adsorption Energy (kJ/mol) | Reference |
|---|---|---|---|
| Dimethyl Ether on Ga-doped Graphene | wb97xd | -118.3 | |
| Ethyl Methyl Ether on Ga-doped Graphene | wb97xd | -120.0 | |
| Diethyl Ether on Ga-doped Graphene | wb97xd | -123.5 |
Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory and can provide benchmark-quality energy calculations and reaction barriers. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to refine the energetics of key points on the potential energy surface.
For instance, high-level ab initio calculations are essential for accurately predicting gas-phase thermochemistry and reaction barriers. In the context of silicon-ether interactions, these methods can be used to validate DFT results and to study systems where electron correlation effects are particularly important. For example, ab initio studies of reactions on Si(001) surfaces have been used to determine exothermicities and barrier heights for processes like C-O bond breaking, demonstrating the surface's reactivity. The accuracy of these methods, often approaching the "chemical accuracy" of <1 kcal/mol, is critical for making reliable predictions about reaction feasibility and kinetics.
For large systems, such as dimethyl ether interacting with a silicon surface or within the pores of a zeolite, full quantum mechanical calculations can be computationally prohibitive. Hybrid QM/MM methods provide an efficient alternative by treating the chemically active region (e.g., the dimethyl ether molecule and the immediate silicon active site) with a high-level QM method, while the rest of the system (e.g., the bulk zeolite framework) is described by a less computationally expensive molecular mechanics (MM) force field.
This approach has been successfully applied to study the stability and reactions of dimethyl ether in acidic zeolites like H-ZSM-5 and H-Y, which are aluminosilicate (B74896) catalysts. QM/MM simulations have been used to model the adsorption of dimethyl ether on various acid sites within these zeolites. These studies show that the interaction strength and the possibility of proton transfer from the zeolite to the ether depend significantly on the local topology of the zeolite framework. For example, the more acidic and open intersection sites in H-ZSM-5 were found to bond most strongly with dimethyl ether.
Table 2: QM/MM Calculated Deprotonation and Proton Affinity Energies (kJ mol⁻¹)
| System | Property | Energy (kJ/mol) | Computational Method | Reference |
|---|---|---|---|---|
| H-Y and H-ZSM-5 Zeolites | Framework Deprotonation Energy (Edep) | 1144–1186 | QM/MM (B97-D) | |
| Dimethyl Ether (Gas-Phase) | Proton Affinity (EPA) | - | QM/MM (B97-D) |
Molecular Dynamics Simulations for Reactive Pathways and Intermediates
Molecular dynamics (MD) simulations are used to study the time evolution of molecular systems, providing insights into dynamic processes, reaction pathways, and the behavior of intermediates. By solving Newton's equations of motion for a system of atoms, MD can explore the potential energy surface and identify likely reaction mechanisms over timescales ranging from picoseconds to nanoseconds.
Atomistic MD simulations using force fields derived from quantum chemistry calculations have been employed to investigate the interaction between polymers like poly(dimethylsiloxane) (PDMS) and silica (B1680970) surfaces. These simulations revealed that strong van der Waals forces lead to an increased density and slower dynamics of the polymer near the bare silica surface. Such simulations can also model the effect of surface modifications, showing how changes in surface chemistry alter the interfacial structure and dynamics. While these simulations often use classical force fields, reactive force fields (like ReaxFF) can be employed to model bond-breaking and bond-forming events, allowing for the direct simulation of chemical reactions between dimethyl ether and silicon surfaces.
Computational Vibrational Analysis for Spectroscopic Assignment and Confirmation
Computational vibrational analysis is a critical tool for interpreting experimental spectroscopic data, such as infrared (IR) and Raman spectra. By calculating the vibrational frequencies and normal modes of a molecule or adduct, researchers can assign specific spectral features to particular molecular motions. This is often done by computing the second derivatives of the energy with respect to atomic displacements.
In the study of the reaction between silicon atoms and dimethyl ether, DFT calculations of vibrational frequencies were essential for identifying the newly formed species in the argon matrix. The calculated spectra were compared directly with the experimental IR spectra, allowing for the structural elucidation of intermediates and final products like dimethoxydimethylsilane. This comparative approach is a cornerstone of matrix isolation studies, where the combination of experimental spectroscopy and computational analysis provides definitive structural information.
Electron Density and Bonding Analysis in Weakly Interacting Systems
Understanding the nature of the chemical bond between dimethyl ether and silicon is crucial for explaining the stability and reactivity of the adducts. Computational methods allow for the detailed analysis of the electron density distribution to characterize these interactions.
Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the topology of the electron density, identifying bond critical points (BCPs) and bond paths that signify a chemical interaction. The properties of the electron density at these critical points can reveal whether the interaction is a strong covalent bond or a weaker, closed-shell interaction (like a hydrogen bond or van der Waals interaction).
Another powerful tool is the Natural Bond Orbital (NBO) analysis. NBO analysis can quantify charge transfer between the interacting fragments and identify the specific orbital interactions responsible for bonding. For example, it can reveal the extent of electron donation from an oxygen lone pair of dimethyl ether to an empty orbital on the silicon atom. This type of analysis is crucial for distinguishing between different bonding modes, such as η¹ (coordination through one atom) and η² (coordination through two atoms), which can be difficult to discern from structural parameters alone. Studies on silicon surfaces have shown that silicon atoms can act as effective electron acceptors, forming dative bonds with molecules like amines, which leads to a significant delocalization of the donated electron density within the surface.
Spectroscopic Techniques in Elucidating Dimethyl Ether–silicon Adducts and Intermediates
Infrared (IR) Spectroscopy for Vibrational Fingerprinting of Transient Species
Infrared (IR) spectroscopy is a primary tool for identifying the functional groups and molecular structure of chemical compounds by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. For highly reactive species like silicon-ether adducts, specialized techniques are required to stabilize and characterize them.
Matrix Isolation Infrared Spectroscopy for Low-Temperature Stabilization
Matrix isolation is a powerful experimental technique that involves trapping guest particles, such as atoms or molecules, within a continuous solid phase of an unreactive "host" material at cryogenic temperatures. wikipedia.org This method is particularly suited for the study of reactive intermediates. By co-condensing silicon atoms, produced by high-temperature vaporization, with dimethyl ether and a large excess of a noble gas like argon onto a substrate cooled to around 10-15 K, transient adducts can be generated and stabilized. researchgate.netresearchgate.net
The low temperatures and inert environment of the matrix inhibit the rotation and translation of the trapped molecules, leading to simpler and sharper spectra where pure vibrational features can be clearly observed. wikipedia.orgnih.gov This allows for the structural identification and vibrational analysis of species formed during co-condensation and subsequent photoirradiation. researchgate.net In the case of silicon and dimethyl ether, this technique has been used to trap and probe reaction intermediates. researchgate.net The combination of matrix isolation spectroscopy with quantum chemical calculations is a potent approach for making structural assignments to the observed species. researchgate.net
Identification of Si–O Stretching Frequencies in Dimethyl Ether Adducts
A key feature in the IR spectra of silicon-oxygen compounds is the Si–O stretching vibration. The frequency of this vibration is sensitive to the bonding environment of the silicon and oxygen atoms. For the initially formed complex between a silicon atom and dimethyl ether, Si···O(CH₃)₂, vibrational analysis is accomplished by comparing experimental IR spectra with those predicted by density functional theory (DFT) calculations.
Generally, the Si-O-Si asymmetric stretching vibration in silica-based compounds is found in the range of 1000-1300 cm⁻¹. researchgate.netmatec-conferences.org In poly(dimethylsiloxane), for instance, strong, distinct bands of about equal intensity appear at approximately 1090 and 1020 cm⁻¹. gelest.com For dimethyl ether itself, characteristic C-O stretching vibrations occur between 1150 and 1060 cm⁻¹. docbrown.info By analyzing the shifts in these and other vibrational modes upon complexation with silicon, researchers can deduce the structure of the adduct. The direct observation of silanones like (CH₃)₂Si=O, a potential product from the reaction of silicon with dimethyl ether, has been reported using this method, suggesting it as a viable route for generating and stabilizing these transient molecules.
The following table summarizes typical IR absorption frequencies for relevant bonds.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Si–O–Si | Asymmetric Stretch | 1000–1100 |
| C–O (in Ethers) | Stretch | 1060–1150 docbrown.info |
| Si–CH₃ | Symmetric Deformation | ~1260 researchgate.net |
| Si–C | Stretch | 782–809 researchgate.net |
| C–H (in O-CH₃) | Stretch | 2815–2830 docbrown.info |
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy serves as a valuable complement to IR spectroscopy. While IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, Raman spectroscopy detects the scattering of light resulting from changes in its polarizability. For silicon-containing compounds, the TO (transverse optical) mode of crystalline silicon is intensely Raman active, appearing around 520 cm⁻¹. ineosopen.org
In the context of dimethyl ether–silicon adducts, Raman spectroscopy could provide additional information on vibrational modes that are weak or inactive in the IR spectrum. For instance, the symmetric Si-O-Si stretching vibration is a strong feature in the Raman spectra of organosilicon compounds, typically observed between 480–625 cm⁻¹. mdpi.com Analysis of the Raman spectrum of dimethyl ether itself has also been conducted, providing a baseline for studying its adducts. researchgate.net While direct Raman studies of the matrix-isolated Si···O(CH₃)₂ adduct are less common in the literature, the technique is widely used to study the phase composition of silicon-based contact masses and functionalized polymers, identifying phases such as crystalline silicon, copper oxides, and various Si-C and Si-O bonds. ineosopen.orgmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Related Silyl (B83357) Ether Characterization
While direct NMR analysis of transient, low-concentration species in a cryogenic matrix is exceptionally challenging, NMR spectroscopy is indispensable for characterizing the stable and related silyl ether compounds that may result from these initial reactions.
Silicon-29 NMR for Local Silicon Environments and Complexation Effects
Silicon-29 (²⁹Si) NMR spectroscopy is a highly sensitive probe of the local electronic and structural environment of the silicon atom. The chemical shift of ²⁹Si covers a wide range, making it possible to distinguish between different silicon coordination states and bonding arrangements. pascal-man.com For typical tetracoordinate silicon(IV) compounds, shifts are generally found between +50 and -200 ppm. pascal-man.com
In silyl ethers of the type RₙSi(OMe)₄₋ₙ, the substitution of an ethyl group with a methoxy (B1213986) group shifts the ²⁹Si signal downfield by an average of 36.9 ppm. researchgate.net Complexation with a Lewis acid, which mimics the initial interaction in the Si-ether adduct, also typically causes a downfield shift in the ²⁹Si signal. researchgate.net DFT studies have shown that the deshielding of the ²⁹Si nucleus in R₃Si-X compounds (where X can be OMe) is primarily due to the coupling of Si-R bonding orbitals with the σ* orbital of the Si-X bond. nih.gov The chemical shift is therefore highly dependent on the nature of the substituents attached to the silicon atom. nih.govacs.org
The following table presents typical ²⁹Si NMR chemical shift ranges for various silicon building units in siloxanes.
| Siloxane Unit | Designation | Typical Chemical Shift (ppm) |
| R₃SiO- | M | +7 to +9 (for R=Me) pascal-man.com |
| -O-SiR₂-O- | D | -17 to -22 (for R=Me) pascal-man.com |
| -O-SiR(O-)-O- | T | -55 to -65 (for R=Me) pascal-man.com |
| -O-Si(O-)₂-O- | Q | -105 to -115 pascal-man.com |
Proton and Carbon-13 NMR in Related Organosilicon Ether Studies
Proton (¹H) and Carbon-13 (¹³C) NMR provide complementary structural information about the organic moieties in organosilicon ethers.
In ¹H NMR, protons on carbons directly attached to the ether oxygen (e.g., in the methoxy group) are deshielded and typically resonate in the 3.4 to 4.5 ppm range. libretexts.orglibretexts.org Protons of methyl groups attached directly to silicon (Si-CH₃) appear further upfield. For example, in poly(silyl ether)s, the dimethylsilyl ((CH₃)₂-Si) protons show a characteristic peak around 0.2 ppm. researchgate.net
In ¹³C NMR, which has a broad chemical shift range, carbons in an ether linkage (CH-O) typically appear in the 60-80 ppm region. oregonstate.edu Like in ¹H NMR, the chemical shifts of carbons in the organic groups of silyl ethers reflect their substitution patterns. umich.edu For instance, Fourier Transform ¹³C NMR has been used to analyze series of [tris(trimethylsilyl)methyl]dimethylsilanes, where the carbons of the trimethylsilyl (B98337) groups absorb in a narrow range, while other carbons show shifts characteristic of their specific environment. umich.edu The reference point for both ¹³C and ²⁹Si NMR is typically tetramethylsilane (B1202638) (TMS), set at 0 ppm. oregonstate.edu
X-ray Diffraction Studies for Solid-State Adduct Structures
Single-crystal X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement in solid-state materials. This method has been successfully employed to characterize the structure of adducts formed between silicon compounds and methoxymethane (dimethyl ether).
In a notable study, the crystal structure of an adduct formed between dichlorosilane (B8785471) (H₂SiCl₂) and methoxymethane was determined through low-temperature X-ray crystallography. The crystals were grown in situ at low temperatures directly on the diffractometer. The analysis revealed that the adduct possesses a composition of [(H₃C)₂O·H₂SiCl₂]₂. rsc.org
The solid-state structure of this adduct is characterized by a dimeric arrangement, forming a four-membered Si₂O₂ ring. In this cyclic structure, the chlorine atoms are oriented towards the exterior of the ring, while the silicon-hydrogen bonds point towards the interior. A significant feature of this Si₂O₂ ring is its deviation from a perfect square, presenting two longer and two shorter silicon-oxygen bond distances. rsc.org
These structural details are crucial for understanding the reduced reactivity of dichlorosilane in nucleophilic substitution reactions when methoxymethane is used as a solvent at low temperatures. rsc.org
Table 1: Crystallographic and Structural Features of the Dichlorosilane-Methoxymethane Adduct
| Parameter | Value/Description |
| Chemical Formula | [(H₃C)₂O·H₂SiCl₂]₂ |
| Crystal System | Data not available in abstract |
| Space Group | Data not available in abstract |
| Key Structural Motif | Dimeric structure with a central four-membered Si₂O₂ ring. |
| Ring Geometry | Distorted square with two long and two short Si-O bonds. |
| Substituent Orientation | Chlorine atoms point outwards from the ring; Si-H bonds point inwards. |
Experimental Generation and Isolation Methodologies for Methoxymethane–silicon 1/1 Species
Gas-Phase Reactions of Atomic Silicon with Dimethyl Ether
The direct reaction of atomic silicon with dimethyl ether (methoxymethane) in the gas phase serves as a primary route for generating the 1:1 adduct. This method involves the creation of free silicon atoms, which are highly reactive, and allowing them to interact with dimethyl ether molecules under low-pressure conditions.
Detailed Research Findings: The generation of atomic silicon is typically achieved by high-temperature vaporization of solid silicon from a graphite (B72142) cell at temperatures ranging from 1450 to 1650°C. researchgate.netresearchgate.net These thermally generated silicon atoms are then co-condensed with dimethyl ether. The initial interaction in the gas phase leads to the formation of a triplet n-adduct between a silicon atom and the oxygen atom of dimethyl ether. researchgate.net This initial complex, Si⋯O(CH3)2, is a short-lived intermediate.
Subsequent steps in the reaction pathway often require photochemical activation. researchgate.net Depending on the experimental conditions, such as the concentration of dimethyl ether, the initial adduct can proceed to form various products. However, the primary step is the formation of the 1:1 Lewis acid-base type complex, which is the focus of isolation studies. The gas-phase decomposition of dimethyl ether itself is a well-studied process that follows first-order kinetics, but its reaction with atomic silicon provides a pathway to novel silicon-containing compounds. youtube.com
Cryogenic Matrix Isolation Techniques for Trapping Short-Lived Intermediates
To study highly reactive and short-lived species like the methoxymethane–silicon (1/1) complex, cryogenic matrix isolation is an indispensable technique. This method involves trapping the species of interest in a solid, inert matrix at extremely low temperatures, thereby preventing further reactions and allowing for spectroscopic characterization.
Detailed Research Findings: In these experiments, the gaseous mixture of silicon atoms and dimethyl ether is co-condensed with a large excess of an inert gas, typically argon, onto a cryogenic substrate (such as a polished copper or CsI window) cooled to temperatures as low as 10-15 K. researchgate.netresearchgate.netmdpi.com This process rapidly freezes the molecules in place, isolating them from one another within the solid argon matrix.
The trapped intermediates are then studied using spectroscopic methods, most commonly reflection-transmission infrared (IR) spectroscopy. researchgate.net The vibrational frequencies of the isolated species are measured and compared with theoretical predictions from density functional theory (DFT) calculations, such as B3LYP/6-311G(d,p), to confirm their identity and structure. This combined experimental and computational approach is crucial for the structural elucidation of novel and transient molecules. researchgate.net Through this technique, the formation of the initial Si⋯O(CH3)2 complex has been identified as the first step in the reaction between silicon atoms and dimethyl ether. The use of matrix isolation allows for the direct observation of these primary products, which would otherwise be undetectable. nasa.gov
Formation of Dimethyl Ether Adducts with Silyl (B83357) Halides
While the direct reaction of atomic silicon provides one route to a 1:1 species, the interaction of dimethyl ether with stable silicon compounds, such as silyl halides, offers an alternative method to study the fundamental silicon-ether interaction. These reactions lead to the formation of stable Lewis acid-base adducts.
Detailed Research Findings: Studies have been conducted on the aggregation of dichlorosilane (B8785471) (H₂SiCl₂) with dimethyl ether. nih.gov By using low-temperature X-ray crystallography on crystals grown in situ, researchers have determined the structure of the resulting adduct. Interestingly, the adduct has the composition [(H₃C)₂O·H₂SiCl₂]₂, forming a dimer that contains a four-membered Si₂O₂ ring. nih.gov
Although the isolated crystal is a dimer, its formation proceeds through a monomeric 1:1 adduct. Quantum chemical calculations have been used to estimate the energies associated with these adduct formations. The formation of the initial mono adduct is an exothermic process, which provides the driving force for the reaction. These findings are instrumental in understanding the reduced reactivity of dichlorosilane in dimethyl ether at low temperatures. nih.gov
| Reaction | Formation Energy (kJ mol⁻¹) |
|---|---|
| (H₃C)₂O + H₂SiCl₂ → (H₃C)₂O·H₂SiCl₂ (Mono Adduct) | -13.4 |
| 2 [(H₃C)₂O·H₂SiCl₂] → [(H₃C)₂O·H₂SiCl₂]₂ (Dimerization) | -14.4 |
| 2 (H₃C)₂O + 2 H₂SiCl₂ → [(H₃C)₂O·H₂SiCl₂]₂ (Overall Dimer) | -41.2 |
Data sourced from quantum chemical calculations. nih.gov
Surface Science Approaches to Silicon-Ether Interactions under Controlled Conditions
Surface science provides a powerful platform for investigating the fundamental interactions between molecules and solid surfaces under highly controlled environments, typically ultra-high vacuum (UHV). These approaches can be applied to study the adsorption, reaction, and bonding of dimethyl ether on well-defined silicon surfaces.
Detailed Research Findings: While specific studies focusing exclusively on the "Methoxymethane--silicon (1/1)" species on single-crystal silicon surfaces are not detailed in the provided context, the principles of surface science can be applied to understand this interaction. Techniques such as X-ray photoelectron spectroscopy (XPS) and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for characterizing the chemical state and local environment of atoms on a surface. mdpi.com
For instance, studies on the functionalization of silica (B1680970) nanoparticles with silicon-containing polymers (polydimethylsiloxane) utilize solid-state NMR to investigate the attachment and bonding of these molecules to the silica surface. mdpi.com These methods can distinguish different silicon environments and elucidate the reaction mechanisms at the solid-gas interface. In a typical surface science experiment, a pristine silicon single-crystal surface would be prepared in UHV. Dimethyl ether would then be introduced as a gas, and its adsorption and potential reaction with the silicon surface would be monitored using surface-sensitive techniques. This approach allows for a molecular-level understanding of the silicon-ether bond formation, surface stability, and reaction pathways, which complements the findings from gas-phase and matrix isolation studies.
Reactivity and Mechanistic Pathways Involving Dimethyl Ether and Silicon Centers
Reaction Dynamics of Silicon Atoms with Oxygen-Containing Molecules
The reaction of silicon atoms with oxygen-containing molecules is a critical aspect of silicon chemistry, particularly in the context of oxidation and the formation of silicon-oxygen bonds. The Si-O bond is notably strong, with a bond energy of approximately 452 kJ/mol, which is significantly stronger than the C-O bond (~358 kJ/mol). libretexts.org This high affinity of silicon for oxygen is a primary driver for these reactions. The strength of the Si-O bond is attributed to the interaction between the nonbonding electron pairs in the oxygen p-orbitals and the empty 3d orbitals on the silicon atom, resulting in a partial π bond. libretexts.org
Investigations into the reaction of oxygen molecules at the Si(100)-SiO2 interface reveal that the oxidation process is nearly spontaneous and exothermic. bohrium.com The reaction proceeds through the incorporation of the oxygen molecule into a Si-Si bond, followed by the dissociation of the resulting species. bohrium.com This process is largely governed by diffusion and involves the generation of network coordination defects associated with charge transfers. bohrium.com While this specific research focuses on O2, the underlying principles of strong Si-O bond formation and the generation of reactive intermediates are applicable to other oxygen-containing molecules like dimethyl ether.
Mechanistic Pathways of Ether Cleavage Induced by Silicon
The cleavage of the strong C-O bond in ethers is a challenging chemical transformation that can be induced by interaction with silicon centers. The mechanisms involved are distinct from traditional acid-catalyzed ether cleavage and are often initiated by the Lewis acidic nature of the silicon atom or the high reactivity of silicon surfaces. wikipedia.org
A key mechanistic step in silicon-induced ether cleavage involves the initial formation of a dative bond. The oxygen atom of the ether, with its lone pair of electrons, acts as a Lewis base, donating electron density to an empty orbital on the silicon atom, which acts as a Lewis acid. This coordination of the ether to the silicon center activates the C-O bond, making it more susceptible to cleavage.
Following this dative bond formation, a nucleophilic attack can lead to the scission of the C-O bond. In the context of organosilicon chemistry, this can be an intramolecular or intermolecular process. For instance, in reactions involving certain organosilicon compounds, an electrophile first interacts with the organic part of the molecule, forming a carbocation that is stabilized by the silyl (B83357) group. A subsequent nucleophilic attack on the silicon atom cleaves the silicon-carbon bond. nih.gov A similar principle applies to ether cleavage, where the initial Si-O interaction polarizes and weakens the C-O bond, facilitating a subsequent nucleophilic attack on the carbon atom.
On the crystalline Si(001) surface, the silicon atoms reconstruct to form rows of dimers to minimize surface energy. aps.orgaps.org These dimers can be "buckled," with one atom slightly higher than the other, and can oscillate or "flip" between two conformations. ucl.ac.ukresearchgate.net This dynamic behavior of the surface can play a significant role in its reactivity towards adsorbed molecules, including ethers.
The flipping of a dimer can influence the local electronic structure and geometry of the surface, potentially creating more reactive sites for the adsorption and subsequent reaction of ether molecules. While direct studies detailing the role of dimer flipping in Si(001)-ether reactions are specific, the principle that surface dynamics affect reactivity is well-established. ucl.ac.uk For example, the buckling of dimers is known to be influenced by adjacent defects and step edges, which in turn act as pinning sites that affect local reactivity. ucl.ac.uk It is plausible that the interaction of a dimethyl ether molecule with a silicon dimer could induce or be influenced by this flipping motion, creating a pathway for C-O bond cleavage on the surface.
Nucleophilic Substitution (SN2) Reactions at Silicon Centers Involving Ethers
Nucleophilic substitution at a silicon center (SN2@Si) exhibits mechanistic differences compared to the analogous reaction at a carbon center (SN2@C). vu.nlnih.gov While SN2@C reactions typically proceed through a double-well potential energy surface with a single transition state, SN2@Si reactions often involve a more stable pentacoordinate intermediate, leading to a different potential energy surface profile. vu.nlnih.gov This is due to the larger size of the silicon atom and the availability of d-orbitals for bonding. soci.org
Ethers, or the alkoxide groups derived from them, can act as nucleophiles in these reactions. For example, the formation of silyl ethers often involves the reaction of an alcohol with a chlorosilane, where the alcohol's oxygen atom acts as the nucleophile. libretexts.org Similarly, an ether molecule itself can coordinate to a silicon center, and in subsequent steps, an alkoxide fragment could be involved in a nucleophilic substitution.
The potential energy surface for SN2@Si reactions is highly dependent on the steric bulk of the substituents on the silicon atom. By increasing the steric demand of these substituents, the SN2@Si mechanism can be shifted from a single-well profile to a double-well profile, more akin to the SN2@C reaction. nih.govresearchgate.net
Table 1: Comparison of SN2 Reaction Profiles at Carbon and Silicon Centers
| Feature | SN2 at Carbon (SN2@C) | SN2 at Silicon (SN2@Si) |
| Potential Energy Surface | Typically a double-well profile vu.nl | Can be single-well, triple-well, or double-well depending on substituents nih.govnih.gov |
| Intermediate | No stable intermediate, only a transition state | Can form a stable pentavalent intermediate vu.nl |
| Reaction Barrier | Central reaction barrier is characteristic | Central barrier may be absent, but can be induced by sterically demanding substituents nih.govresearchgate.net |
Generation and Reactivity of Silylene Intermediates from Silicon-Ether Reactions
Silylenes (R₂Si:), the silicon analogues of carbenes, are highly reactive intermediates that can be generated through various methods. gelest.com While thermal or photochemical methods are common, interactions between silicon species and other molecules can also lead to their formation. The reaction of silicon atoms with ethers could potentially generate silylene intermediates, although this is a less common route.
Once formed, silylenes exhibit diverse reactivity. They can undergo insertion into various bonds, participate in cycloaddition reactions, and react with carbonyl compounds. nih.govu-tokyo.ac.jp For example, silylenes are known to react with alkenes to form silacyclopropanes. u-tokyo.ac.jp A key aspect of silylene chemistry is their electrophilic and nucleophilic character. The Lewis acidity at the silicon center plays a significant role in their reactivity, as seen in cycloaddition reactions with polarized unsaturated substrates. uleth.ca Computational studies have shown that silylenes can undergo skeletal rearrangements to form more reactive isomers that can then react with molecules like methanol (B129727) via oxidative addition. nih.gov
Proton Transfer and Associative/Dissociative Pathways in Zeolite-Catalyzed Reactions
In the confined environment of zeolite catalysts, the reaction of dimethyl ether can proceed through different mechanistic pathways, often involving the Brønsted acid sites of the zeolite. Proton transfer from the zeolite to the ether oxygen is a critical initiating step, forming a protonated ether species. This activation is analogous to the acid catalysis of siloxane bond cleavage, where protonation of the siloxane oxygen significantly lowers the reaction's energy barrier. researchgate.netacs.org
Following protonation, the reaction can proceed via associative or dissociative pathways.
Associative Pathway: Another molecule (e.g., another dimethyl ether or methanol) can attack the protonated ether complex, leading to the formation of larger molecules.
Dissociative Pathway: The protonated ether can break down into smaller fragments, such as a methyl group and methanol.
These pathways are central to the methanol-to-hydrocarbons (MTH) process, where dimethyl ether is a key intermediate. The precise mechanism is complex and depends on the zeolite topology, acid site density, and reaction conditions. Hydrogen bond complexes involving water or silanol (B1196071) groups can assist in the proton transfer, further facilitating the reaction. researchgate.net
Theoretical Insights into Bonding and Electronic Structure of Dimethyl Ether–silicon Systems
Nature of the Si–O Dative Bond in Adducts and Complexes
The bond formed between the oxygen atom of dimethyl ether and a silicon atom is best described as a dative or coordinate covalent bond. In this interaction, the oxygen atom acts as a Lewis base, donating a pair of electrons from one of its lone pair orbitals to an empty or partially filled orbital on the silicon atom, which acts as a Lewis acid. The initial step in the reaction between silicon atoms and dimethyl ether, for instance, is the formation of a triplet n-adduct, a complex where the oxygen's non-bonding (n) electrons interact directly with the silicon atom researchgate.net.
The nature of the silicon-oxygen bond, in general, is a topic of some debate, with two primary models proposed: one emphasizing hyperconjugative delocalization and the other describing the bond as essentially ionic acs.org. In the context of ether adducts, the dative bond involves a significant charge transfer from the oxygen to the silicon. Siloxanes, which feature Si-O-Si linkages, are known to have a low coordination ability towards Lewis acids compared to their organic ether counterparts semanticscholar.org. This reduced basicity of oxygen when bonded to silicon is a key feature that influences the strength and character of the dative bond in dimethyl ether-silicon systems. The interaction is further characterized by the specific orbitals involved, with the oxygen lone pairs interacting with silicon's acceptor orbitals, a concept central to understanding the stability and structure of these complexes.
Hyperconjugation and Polar Effects in Silicon-Oxygen Bond Strength Modulation
The strength and properties of the silicon-oxygen bond are significantly modulated by a combination of hyperconjugation and polar effects. Hyperconjugation, specifically the delocalization of electron density from the oxygen lone pairs (nO) into adjacent silicon-carbon (Si-C) antibonding orbitals (σSiC), plays a crucial role acs.orgnih.gov. This nO → σSiC interaction is a resonance-type effect that is significantly more pronounced in silicon compounds than the analogous nO → σ*CH delocalization in ethers acs.orgnih.gov.
This enhanced hyperconjugation in Si-O systems has several important consequences:
Reduced Basicity : The delocalization of the oxygen's lone pair electrons makes them less available to donate to a Lewis acid, which explains the paradoxically low basicity of oxygen in siloxanes despite the high polarity of the Si-O bond acs.orgnih.gov.
Structural Changes : It leads to a widening of the Si-O-Si bond angle compared to the C-O-C angle in ethers semanticscholar.orgfigshare.comacs.orgresearchgate.net.
Bond Strength : While polar effects arising from the significant electronegativity difference between silicon and oxygen suggest a strong, ionic bond, hyperconjugation introduces covalent character and stabilizes the system through electron delocalization nih.gov.
| Property | Disiloxane (H₃Si-O-SiH₃) | Dimethyl Ether (H₃C-O-CH₃) | Reference |
|---|---|---|---|
| X-O-X Bond Angle | Larger | Smaller | figshare.comacs.orgresearchgate.net |
| Oxygen Basicity | Weaker | Stronger | acs.orgnih.gov |
| Hyperconjugation (nO→σ*XH) | Stronger | Weaker | acs.orgfigshare.comacs.org |
Role of Silicon's Valence Orbitals in Ether Coordination
The coordination of an ether molecule to a silicon center is fundamentally an orbital interaction. The oxygen atom of the ether donates electron density from its filled lone-pair orbitals into vacant valence orbitals of the silicon atom. Theoretical studies highlight the critical role of silicon's antibonding orbitals in this process.
Specifically, the acceptor orbitals on silicon are identified as the low-lying σ* antibonding orbitals of adjacent silicon-substituent bonds (e.g., σSi-C or σSi-H) acs.orgsemanticscholar.orgfigshare.comacs.org. The interaction between the oxygen lone pairs (nO) and these σ* orbitals is the basis for the hyperconjugation discussed previously and is also the key orbital interaction in the formation of the dative bond. The efficiency of this orbital overlap is a determining factor in the stability of the resulting complex.
In silylene-carbonyl complexes, which serve as a useful theoretical model, the bonding is understood through two main interactions: a σ-donation from the ligand into an empty p-orbital on the silicon, and a π-back donation from a filled silicon orbital into empty π* orbitals of the ligand researchgate.net. While dimethyl ether lacks the π* orbitals for significant back-donation, the σ-donation from an oxygen lone pair into an available, suitably oriented silicon valence orbital (such as a p-orbital or a hybrid orbital) is the primary component of the dative bond. The ability of silicon's valence orbitals to rehybridize, potentially to an sp²-like configuration, allows for the availability of an empty p-orbital to accept the electron pair from the ether, thereby facilitating coordination mdpi.com.
| Donating Orbital (Ether) | Accepting Orbital (Silicon) | Interaction Type | Reference |
|---|---|---|---|
| Oxygen Lone Pair (nO) | σSi-C / σSi-H Antibonding Orbital | Hyperconjugation / Dative Bond Component | acs.orgsemanticscholar.org |
| Oxygen Lone Pair (nO) | Empty p-orbital | σ-Donation (Dative Bond) | researchgate.net |
Electronic Rearrangement During Si-C and Si-O Bond Cleavage Processes
The formation of dimethyl ether-silicon adducts can be a precursor to reactions involving the cleavage of existing covalent bonds, notably Si-C, Si-O, and C-O bonds. These cleavage events are characterized by significant electronic rearrangement.
Si-O Bond Cleavage : The cleavage of Si-O bonds is often facilitated by nucleophilic attack on the silicon center. In some systems, a tethered functional group, such as a dimethylamino group, can facilitate a siloxy-metathesis reaction where an incoming silanol (B1196071) cleaves the Si-O bond of the substrate nih.gov. This process involves the formation of a pentacoordinate silicon intermediate, which lowers the activation energy for bond breaking and reformation.
C-O Bond Cleavage : Certain highly reactive silicon species can directly cleave the C-O bonds within ethers. An isolable, three-coordinate dialkylsilanone, a compound with a genuine Si=O double bond, has been shown to react with ethers, resulting in the cleavage of C-O and C-H bonds rsc.org. The key to this reactivity is the initial coordination of the ether's oxygen to the silicon center of the silanone, forming an adduct that subsequently undergoes rearrangement and bond scission rsc.org.
Si-C Bond Cleavage : The cleavage of Si-C bonds can be initiated by Lewis bases. The mechanism involves the attack of the Lewis base on the silicon atom, forming a hypercoordinate intermediate researchgate.net. This coordination activates the Si-C bond, making the carbon group a better leaving group. In some organometallic systems, the cleavage of an α-C-Si bond can occur, leading to the formation of complexes with separate methylene (B1212753) and silyl (B83357) ligands, a process that can be reversible illinois.edu. This reversibility demonstrates a dynamic electronic rearrangement where the C-Si bond can be broken and reformed illinois.edu.
In all these processes, the coordination of a Lewis base (either an external molecule or the oxygen of the ether itself) to the silicon center is a critical first step. This coordination increases the electron density at the silicon atom, weakening the attached Si-C or Si-O bonds and facilitating their cleavage through various pathways, including nucleophilic attack or intramolecular rearrangement.
Broader Implications in Organosilicon Chemical Transformations
Silyl (B83357) Ethers as Synthetic Intermediates and Protecting Groups
Silyl ethers, characterized by the Si-O-C linkage, are a cornerstone of modern organic synthesis. Their widespread use stems from their ease of formation, general stability to a wide range of reaction conditions, and, crucially, their selective removal under mild protocols. This combination of properties makes them exemplary protecting groups for alcohols, allowing chemists to mask the reactivity of hydroxyl groups while performing transformations on other parts of a complex molecule.
The formation of silyl ethers is typically achieved by reacting an alcohol with a silyl halide, such as trimethylsilyl (B98337) chloride, in the presence of a base. chemsrc.com The stability of the resulting silyl ether is largely dictated by the steric bulk of the substituents on the silicon atom. For instance, bulky silyl groups like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) afford greater stability compared to the smaller trimethylsilyl (TMS) group. doubtnut.com This differential stability allows for orthogonal protection strategies, where different hydroxyl groups in a molecule can be selectively protected and deprotected.
The deprotection of silyl ethers is most commonly accomplished using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF). study.com The exceptional strength of the silicon-fluorine bond provides a powerful thermodynamic driving force for this cleavage reaction. wikipedia.orgdocbrown.info Alternatively, acidic conditions can also be employed for the removal of less sterically hindered silyl ethers. doubtnut.com
Beyond their role as simple protecting groups, silyl ethers are valuable synthetic intermediates that can be converted into other functional groups or participate in carbon-carbon bond-forming reactions. This dual functionality has significantly expanded their utility in the synthesis of complex natural products and pharmaceuticals.
The migration of a silyl group from oxygen to carbon, known as a Brook rearrangement, is a powerful tool for the regio- and stereo-defined synthesis of organosilicon compounds. wikipedia.org This rearrangement is driven by the formation of a thermodynamically more stable silicon-oxygen bond from a silicon-carbon bond. wikipedia.org The position of the equilibrium is influenced by several factors, including solvent polarity and the nature of the substituents on the carbon and silicon atoms. wikipedia.org
By carefully designing the substrate and reaction conditions, chemists can control the migration of the silyl group, leading to the formation of specific isomers of silyl-substituted organic molecules. This level of control is particularly valuable in asymmetric synthesis, where the creation of a specific stereoisomer is paramount. Recent advancements have seen the development of organocatalytic asymmetric methods for the synthesis of Si-stereogenic silyl ethers, which possess central chirality on the silicon atom. gelest.comresearchgate.netrsc.org These chiral silyl ethers can then be used as precursors for the synthesis of a variety of enantiopure organosilanes with potential applications in materials science and medicinal chemistry. gelest.comresearchgate.netrsc.org
Palladium-catalyzed cross-coupling reactions have revolutionized the construction of carbon-carbon and carbon-heteroatom bonds. While traditional cross-coupling reactions often employ organometallic reagents based on boron (Suzuki coupling) or tin (Stille coupling), the use of organosilicon reagents has gained significant traction. nih.gov Silyl ethers can participate in these reactions, serving as stable and easily handled precursors to reactive organosilicon nucleophiles. researchgate.net
In a typical Hiyama cross-coupling reaction, an organosilane is coupled with an organic halide in the presence of a palladium catalyst and an activator, often a fluoride source. wikipedia.org The role of the activator is to generate a hypervalent silicon species, which is more nucleophilic and readily undergoes transmetalation with the palladium catalyst. Silyl ethers can be employed in these reactions, often after conversion to a more reactive organosilicon species like a silanol (B1196071) or a siloxane. researchgate.net
The stability of the silyl group allows for its introduction early in a synthetic sequence, and it can be carried through multiple steps before being activated for the cross-coupling reaction. nih.gov This feature is particularly advantageous in the total synthesis of complex natural products. nih.gov Furthermore, the development of fluoride-free activation methods has expanded the scope and functional group tolerance of these reactions. nih.gov
Ether Reactions on Silicon Surfaces in Thin Film Deposition and Functionalization
The interaction of ethers with silicon surfaces is of fundamental importance in the fabrication of semiconductor devices and the functionalization of silicon-based materials. The deposition of thin films of silicon dioxide (SiO2) is a critical step in microelectronics manufacturing, and chemical vapor deposition (CVD) using organosilicon precursors is a common method. umich.edu Understanding the surface chemistry of these precursors, which often contain ether-like linkages (alkoxysilanes), is crucial for controlling the properties of the deposited films. umich.edu
Studies on the reaction of ethers on silicon surfaces have revealed that cleavage of the ether group can occur, leading to the formation of silicon-oxygen and silicon-carbon bonds on the surface. This reactivity can be exploited for the controlled functionalization of silicon surfaces, allowing for the attachment of organic molecules to create surfaces with specific chemical and physical properties. nih.gov For example, the reaction of allyl ethers on Si(001) surfaces has been shown to proceed selectively through ether cleavage, providing a pathway for attaching molecular fragments to the surface via both oxygen and carbon atoms.
The ability to tailor the surface properties of silicon is essential for a wide range of applications, including sensors, biocompatible materials, and as platforms for the growth of other materials. The controlled reaction of ethers on silicon surfaces provides a versatile tool for achieving this surface modification.
Fundamental Contributions to Green Chemistry in Organosilicon Synthesis (excluding product uses)
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of organosilicon synthesis, there is a significant focus on developing more sustainable methods that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. The direct synthesis of organosilicon compounds from elemental silicon and organic precursors is a key area of research in this regard. mdpi.comresearchgate.net
Traditionally, the synthesis of organosilanes has relied on the Müller-Rochow process, which involves the reaction of methyl chloride with silicon in the presence of a copper catalyst. mdpi.comrsc.org While this process is highly efficient, it generates chlorinated byproducts. A greener alternative is the direct synthesis of alkoxysilanes from the reaction of silicon with alcohols. mdpi.com This chlorine-free route avoids the formation of corrosive and environmentally harmful hydrogen chloride. mdpi.com
Recent research has explored the direct reaction of silicon with dimethyl ether (methoxymethane) as a green route to methylmethoxysilanes. rsc.orgresearchgate.net This mechanochemical approach can be carried out at lower temperatures than traditional methods and can utilize technical-grade silicon, reducing the need for highly purified starting materials. rsc.orgresearchgate.net The development of such processes represents a significant step towards more sustainable manufacturing of valuable organosilicon intermediates.
Catalytic Aspects of Silicon-Ether Chemistry (e.g., direct synthesis mechanisms)
Catalysis plays a pivotal role in the synthesis and transformation of organosilicon compounds containing silicon-ether linkages. The direct synthesis of alkoxysilanes from silicon and alcohols is a catalytic process, typically employing copper-based catalysts. mdpi.com The mechanism of this reaction is complex and is believed to involve the formation of silylene species (R2Si:) on the silicon surface, which then react with the alcohol. mdpi.com
The choice of catalyst and promoters can have a significant impact on the selectivity and efficiency of the reaction. For instance, in the direct synthesis of methylmethoxysilanes from silicon and dimethyl ether, the use of a copper chloride catalyst in combination with zinc and tin promoters has been shown to be effective. rsc.orgrsc.org
Beyond direct synthesis, catalysts are also crucial in the reactions of silyl ethers. For example, Lewis acids can catalyze the formation and cleavage of silyl ethers. iust.ac.ir Transition metal catalysts, particularly palladium, are central to the cross-coupling reactions involving organosilicon reagents derived from silyl ethers. researchgate.net Understanding the mechanisms of these catalytic processes is essential for the development of new and improved synthetic methods in organosilicon chemistry.
Current Challenges and Future Research Trajectories
Advancements in In Situ Spectroscopic Characterization of Short-Lived Species
A significant hurdle in understanding the mechanisms of many silicon-based reactions is the transient nature of the intermediates involved. Short-lived species such as silylenes, silanones, and reactive surface complexes are often challenging to detect and characterize using conventional methods. However, recent advancements in in-situ spectroscopic techniques are providing unprecedented insights into these fleeting molecules.
Techniques like in-situ spectroscopic ellipsometry and attenuated total reflectance Fourier transform infrared (FTIR) spectroscopy have proven invaluable for monitoring reactions on silicon surfaces in real-time. These methods allow researchers to observe the formation and evolution of surface-bound species during processes like atomic layer etching, providing crucial data on reaction kinetics and mechanisms. For instance, in-situ FTIR can track changes in the vibrational modes of Si-H and N-H bonds on a silicon nitride surface during hydrogen plasma exposure, revealing the formation of a modified layer.
Transient absorption spectroscopy is another powerful tool for studying short-lived species. By using pump-probe techniques, researchers can generate transient species and monitor their absorption spectra on extremely short timescales, from nanoseconds to femtoseconds. This has been instrumental in studying the dynamics of hot carriers in silicon and in the direct detection of transient silylene-ether complexes in solution.
Laser flash photolysis is a key technique for generating and studying transient species like silylenes and silanones. These highly reactive molecules can be generated from suitable precursors and their subsequent reactions can be monitored spectroscopically. For example, the reactions of transient silylenes with oxiranes and thiiranes have been studied, leading to the direct detection of diphenylsilanethione.
The table below summarizes some of the advanced in-situ spectroscopic techniques and their applications in the study of short-lived silicon species.
| Spectroscopic Technique | Application in Silicon Chemistry | Timescale | Information Obtained |
| In Situ Spectroscopic Ellipsometry | Real-time monitoring of silicon surface modifications during plasma processing. | Seconds to minutes | Film thickness, optical properties, surface roughness. |
| Attenuated Total Reflectance FTIR (ATR-FTIR) | In-situ analysis of surface chemical bonding during reactions on silicon surfaces. | Seconds to minutes | Identification of surface functional groups (e.g., Si-H, Si-O, N-H). |
| Transient Absorption Spectroscopy | Studying the relaxation dynamics of hot carriers in silicon and detecting transient intermediates. | Femtoseconds to nanoseconds | Electronic structure and kinetics of excited states and reactive intermediates. |
| Laser Flash Photolysis | Generation and kinetic studies of transient species like silylenes and silanones. | Nanoseconds to milliseconds | UV-Vis absorption spectra and reaction rate constants of transient species. |
These advanced spectroscopic methods are crucial for building a comprehensive picture of reaction mechanisms in organosilicon chemistry. The ability to directly observe short-lived intermediates provides the experimental data needed to validate and refine theoretical models.
Development of New Computational Models for Complex Silicon-Organic Interactions
Parallel to the advancements in experimental techniques, the development of sophisticated computational models has become indispensable for understanding the intricate interactions between silicon and organic molecules. These theoretical approaches provide insights into reaction mechanisms, predict the properties of transient species, and guide the design of new experiments.
Density Functional Theory (DFT) is a widely used method for investigating the electronic structure and energetics of silicon-containing molecules. DFT calculations have been successfully employed to study the mechanisms of silicon alkoxide hydrolysis and oligomerization, which are fundamental processes in sol-gel chemistry. These studies can elucidate the role of catalysts and solvents in these reactions and predict the stability of various intermediates and transition states. For example, DFT calculations have been used to investigate the adsorption of organic molecules, including ethers, on silicon surfaces, providing information on binding energies and preferred adsorption sites.
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of silicon-organic systems. MD simulations can model the interactions of organic molecules, such as friction modifiers, with silica (B1680970) surfaces, revealing how factors like surface coverage and pressure influence adsorption behavior. These simulations provide a microscopic view of processes that are difficult to probe experimentally. For instance, MD simulations have been used to study the detachment of organic molecules from silica surfaces in aqueous environments, which is relevant to a variety of industrial and environmental processes.
The development of more accurate and efficient computational methods is a continuous effort. For example, new interatomic potentials for silicon are being developed using machine learning techniques, which can enable large-scale simulations with quantum-mechanical accuracy. These advancements will allow for the study of increasingly complex systems and phenomena, such as the growth of thin films and the behavior of silicon-based nanomaterials.
The following table highlights some of the key computational methods and their applications in modeling silicon-organic interactions.
| Computational Method | Application in Silicon-Organic Chemistry | Key Insights |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of spectroscopic properties of transient species, and prediction of adsorption energies of organic molecules on silicon surfaces. | Energetics of reaction pathways, electronic structure of intermediates, vibrational frequencies for comparison with experimental spectra. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of organic molecules at silicon interfaces, and modeling of the self-assembly of organosilicon molecules. | Adsorption and desorption dynamics, conformation of adsorbed molecules, diffusion coefficients, and structural properties of thin films. |
| Ab initio Molecular Orbital Theory | High-accuracy calculations of the properties of small silicon-containing molecules and reaction intermediates. | Benchmarking of less computationally expensive methods, detailed analysis of bonding and electronic structure. |
| Machine Learning Potentials | Development of interatomic potentials for large-scale simulations of silicon and its interactions with other elements. | Enables simulations of complex processes like fracture, defect formation, and amorphous material behavior with high accuracy. |
The synergy between advanced computational models and experimental observations is crucial for advancing our understanding of silicon-organic chemistry. Theoretical predictions can guide experimental design, while experimental results provide the necessary validation for theoretical models.
Exploration of Silicon-Ether Interactions in Diverse Chemical Environments
The interaction between silicon and ethers is a fundamental aspect of organosilicon chemistry, with implications ranging from synthesis and catalysis to materials science. Silyl (B83357) ethers, which feature a Si-O-C linkage, are a well-established class of compounds that are widely used as protecting groups in organic synthesis due to their stability and selective cleavage under specific conditions.
The formation of silyl ethers from alcohols and silyl halides is a cornerstone of synthetic organic chemistry. The mechanism of this reaction can be complex, potentially involving hypervalent silicon intermediates. The reactivity of the silicon center and the nature of the leaving group and solvent all play a crucial role in the efficiency of silylation.
Recent research has explored the direct synthesis of organosilicon compounds using ethers as reagents. For example, the direct reaction of silicon with dimethyl ether in the presence of a copper catalyst has been shown to produce methylmethoxysilanes. This approach offers a potentially more environmentally friendly route to these important precursors for silicone polymers.
The interaction of ethers with silicon surfaces is another area of active investigation. Studies have shown that ethers can adsorb on silicon surfaces through the lone pair of electrons on the oxygen atom. The subsequent reactions can lead to the cleavage of the C-O bond and the formation of Si-O and Si-C bonds on the surface. Understanding these surface reactions is critical for applications in microelectronics and surface functionalization. For instance, the chemoselective adsorption of allyl ethers on Si(001) has been studied, revealing that the ether group can control the reactivity of other functional groups within the same molecule.
The use of ether solvents is also ubiquitous in organosilicon chemistry, particularly in reactions involving organometallic reagents. The coordinating ability of ethers can influence the reactivity of silyl anions and other silicon-based nucleophiles. Spectroscopic studies have provided evidence for the formation of silylene-ether complexes, which are important intermediates in many reactions.
The table below provides examples of silicon-ether interactions in different chemical environments.
| Chemical Environment | Description of Interaction | Significance |
| Organic Synthesis | Formation and cleavage of silyl ethers for the protection of alcohols. | Enables complex multi-step syntheses by masking reactive functional groups. |
| Direct Synthesis | Reaction of elemental silicon with ethers to form organosilanes. | Provides alternative, potentially greener routes to valuable silicon-containing monomers. |
| Surface Science | Adsorption and reaction of ethers on silicon surfaces. | Important for understanding and controlling surface properties for applications in electronics and sensors. |
| Coordination Chemistry | Interaction of ethers as Lewis bases with Lewis acidic silicon centers. | Influences the reactivity of silicon-based reagents and intermediates in solution. |
The continued exploration of silicon-ether interactions in diverse chemical environments will undoubtedly lead to the discovery of new reactions and materials with novel properties.
Expanding Synthetic Applications Based on Fundamental Mechanistic Understanding
A deep understanding of the mechanisms of organosilicon reactions is paramount for the development of new and improved synthetic methodologies. By elucidating the intimate details of how bonds are formed and broken at the silicon center, chemists can design more efficient, selective, and sustainable synthetic routes to a wide range of valuable molecules.
The use of silyl ethers as protecting groups is a classic example of how mechanistic understanding has led to widespread synthetic applications. The knowledge of the factors that govern the stability of the Si-O bond, such as steric hindrance and the electronic nature of the substituents on silicon, allows for the rational design of protecting groups that can be selectively introduced and removed under specific conditions. This has been a cornerstone of modern organic synthesis, enabling the construction of complex natural products and pharmaceuticals.
A more recent example is the development of silicon-tethered strategies for C-H functionalization reactions. By temporarily connecting a substrate to a silicon-containing group, it is possible to direct a catalyst to a specific C-H bond, leading to highly selective transformations. The design of these silicon tethers and the choice of reaction conditions are guided by a detailed understanding of the coordination chemistry of the silicon center and the mechanism of the C-H activation step.
Furthermore, the discovery that the reactivity of the silicon-carbon bond can be enhanced through the formation of hypercoordinate silicon species has opened up new avenues for synthetic applications. By using fluoride (B91410) ions or other Lewis bases to generate pentacoordinate or hexacoordinate siliconates, otherwise unreactive Si-C bonds can be cleaved by electrophiles. This concept has been applied to a variety of transformations, including cross-coupling reactions and the synthesis of functionalized organic molecules.
The development of new catalytic systems for organosilicon reactions is also heavily reliant on mechanistic insights. For example, understanding the mechanism of hydrosilylation, the addition of a Si-H bond across a double or triple bond, has led to the development of highly active and selective catalysts for this important transformation. These catalysts are used in the industrial production of silicones and in the synthesis of a wide range of organosilicon compounds.
The following table illustrates how mechanistic understanding has driven the expansion of synthetic applications in organosilicon chemistry.
| Mechanistic Insight | Synthetic Application | Example |
| Control over Si-O Bond Stability | Development of a wide range of silyl ether protecting groups with tunable reactivity. | Selective protection and deprotection of alcohols in complex molecule synthesis. |
| Silicon as a Directing Group | Silicon-tethered C-H functionalization for site-selective bond formation. | Regioselective arylation and oxygenation of arenes and alkanes. |
| Activation via Hypercoordination | Fluoride-mediated cleavage of unactivated Si-C bonds. | Cross-coupling reactions and the generation of carbanions from organosilanes. |
| Understanding of Catalytic Cycles | Design of more efficient and selective catalysts for hydrosilylation and other reactions. | Asymmetric hydrosilylation for the synthesis of chiral organosilanes. |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing the methoxymethane–silicon (1/1) complex?
- Methodological Answer : Synthesis typically involves controlled reactions between silicon precursors (e.g., silanes) and methoxymethane under inert conditions. Characterization should include:
- Spectroscopic Analysis : Use FTIR to identify Si–O–C bonding (expected absorption at ~1050–1100 cm⁻¹) .
- Thermodynamic Properties : Measure boiling points and polarity using differential scanning calorimetry (DSC) to compare with pure methoxymethane (boiling point: -24.8°C) .
- Crystallography : Single-crystal XRD for structural confirmation, noting deviations from pure methoxymethane’s dipole moment (1.30 D) .
Q. How does the polarity of methoxymethane influence its interaction with silicon in the 1:1 complex?
- Methodological Answer : The C–O bond polarity in methoxymethane creates a net dipole moment, which facilitates electron donation to silicon’s vacant orbitals. Computational modeling (e.g., DFT) can quantify charge transfer efficiency, while experimental validation via XPS can confirm silicon’s oxidation state changes .
Advanced Research Questions
Q. What strategies resolve contradictions in reported stability data for methoxymethane–silicon (1/1) under varying temperatures?
- Methodological Answer :
- Controlled Replicates : Perform stability tests in triplicate under inert atmospheres (e.g., argon) to isolate environmental interference.
- Advanced Spectroscopy : Use time-resolved NMR to monitor decomposition intermediates. For example, observe shifts in Si–CH₃ or Si–O–C peaks over time .
- Error Analysis : Quantify uncertainties using error propagation models (e.g., Monte Carlo simulations) to distinguish experimental noise from intrinsic instability .
Q. How can computational models predict catalytic behavior of silicon-bound methoxymethane in methane activation?
- Methodological Answer :
- DFT Studies : Simulate methane adsorption energies on the silicon–methoxymethane surface. Compare with experimental catalytic activity (e.g., turnover frequency) using gas chromatography .
- Mechanistic Probes : Isotopic labeling (e.g., ¹³C-methane) coupled with in situ IR spectroscopy can track reaction pathways .
Q. What experimental designs mitigate challenges in isolating methoxymethane–silicon (1/1) from competing byproducts?
- Methodological Answer :
- Phase Separation : Use low-temperature fractional distillation (methoxymethane’s boiling point: -24.8°C vs. siloxanes >100°C) .
- Chromatography : Employ GC-MS with polar columns (e.g., PEG-based) to separate species based on polarity differences .
Data Analysis & Reporting Guidelines
Q. How should researchers address discrepancies between theoretical and experimental bond angles in the silicon–methoxymethane complex?
- Methodological Answer :
- Benchmarking : Compare XRD-derived bond angles with DFT-optimized geometries. Use root-mean-square deviation (RMSD) analysis to quantify mismatches .
- Ligand Effects : Investigate steric/electronic contributions from methoxymethane’s methyl groups via substituent variation studies (e.g., ethoxymethane analogs) .
Q. What protocols ensure reproducibility in catalytic activity measurements for silicon–methoxymethane systems?
- Methodological Answer :
- Standardized Conditions : Report temperature, pressure, and catalyst loading in alignment with IUPAC guidelines. Example: "Catalytic methane oxidation at 300°C, 1 atm, 5 wt% catalyst" .
- Data Transparency : Include raw kinetic data in supplementary files (e.g., Arrhenius plots) and specify instrument calibration methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
